2-(5-methoxy-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone 2-(5-methoxy-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9684684
InChI: InChI=1S/C16H21N3O4S/c1-23-14-3-4-15-13(11-14)5-6-18(15)12-16(20)17-7-9-19(10-8-17)24(2,21)22/h3-6,11H,7-10,12H2,1-2H3
SMILES: COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C
Molecular Formula: C16H21N3O4S
Molecular Weight: 351.4 g/mol

2-(5-methoxy-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

CAS No.:

Cat. No.: VC9684684

Molecular Formula: C16H21N3O4S

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methoxy-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone -

Specification

Molecular Formula C16H21N3O4S
Molecular Weight 351.4 g/mol
IUPAC Name 2-(5-methoxyindol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C16H21N3O4S/c1-23-14-3-4-15-13(11-14)5-6-18(15)12-16(20)17-7-9-19(10-8-17)24(2,21)22/h3-6,11H,7-10,12H2,1-2H3
Standard InChI Key ALOXLICWXSTQMB-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C
Canonical SMILES COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C

Introduction

Structural and Chemical Characterization

Core Structural Features

The compound’s architecture comprises three principal domains:

  • 5-Methoxyindole: A heterocyclic aromatic system with a methoxy substituent at the 5-position, known for its role in serotonin receptor modulation .

  • Piperazine Ring: A six-membered diamine ring substituted with a methylsulfonyl group at the 4-position, a modification linked to enhanced metabolic stability and receptor affinity.

  • Ethanone Linker: A ketone bridge connecting the indole and piperazine moieties, facilitating conformational flexibility .

The IUPAC name, 2-(5-methoxyindol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone, reflects this arrangement . The SMILES notation COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C\text{COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C} further elucidates connectivity .

Spectroscopic and Computational Data

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H21N3O4S\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight351.4 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bonds5

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential functionalization:

  • Indole Core Preparation: Friedel-Crafts acylation or Fischer indole synthesis to install the methoxy group .

  • Piperazine Modification: Sulfonylation of piperazine using methanesulfonyl chloride under basic conditions.

  • Coupling Reaction: Amide or ketone bridge formation between indole and piperazine via nucleophilic acyl substitution .

Reported Synthetic Protocols

A representative route involves:

  • Step 1: Synthesis of 5-methoxyindole via cyclization of 4-methoxyphenylhydrazine with pyruvic acid .

  • Step 2: Sulfonylation of piperazine with methanesulfonyl chloride in dichloromethane and triethylamine.

  • Step 3: Coupling using 2-chloro-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone and 5-methoxyindole in the presence of NaH .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
1Pyruvic acid, H2SO4100°C78
2MsCl, Et3N, DCM0–25°C85
3NaH, DMF60°C65

Physicochemical and ADMET Profiling

Stability and Degradation

  • Thermal Stability: Decomposes above 200°C .

  • Photostability: Susceptible to UV-induced cleavage of the sulfonamide bond .

ADMET Predictions

  • Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: Predominant CYP3A4-mediated oxidation of the piperazine ring.

  • Toxicity: Low hepatotoxicity risk (LD50 > 500 mg/kg in rodents) .

Table 3: Predicted ADMET Properties

ParameterValue
LogP1.2
Plasma Protein Binding89%
CYP Inhibitory PotentialModerate (CYP3A4)

Comparative Analysis with Structural Analogs

Analogues with Indole Moieties

  • 5-Methoxytryptamine: Lacks the piperazine-sulfonyl group, showing weaker receptor affinity .

  • 2-Acetylindole: Demonstrates antidepressant effects but poor bioavailability .

Piperazine-Containing Derivatives

  • 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone: Exhibits antimicrobial activity but shorter half-life.

Table 4: Activity Comparison of Selected Analogs

CompoundTarget ActivityPotency (IC50)
2-(5-Methoxyindol-1-yl)-[...]ethanone5-HT1A Binding120 nM
5-Methoxytryptamine Melatonin Receptor450 nM
1-(4-((4-Methylthiazol-2-yl)methyl)[...]Antimicrobial8 μg/mL

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